molecular formula C17H15FN2O2S2 B2405258 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034271-77-5

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2405258
CAS No.: 2034271-77-5
M. Wt: 362.44
InChI Key: ULIKMWNIWFQSBZ-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, pyridine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with the benzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or nitro groups .

Scientific Research Applications

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide include other sulfonamide derivatives and heterocyclic compounds with thiophene and pyridine moieties. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKMWNIWFQSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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